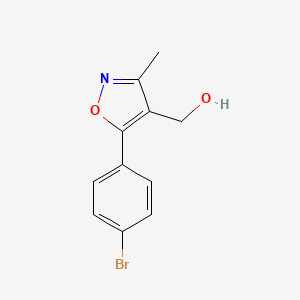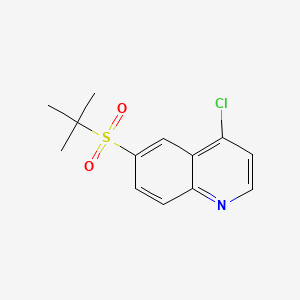
6-(叔丁基磺酰基)-4-氯喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Tert-butanesulfinamide is known to be used in the synthesis of N-heterocycles via sulfinimines . It’s one of the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives .Chemical Reactions Analysis
Tert-butanesulfinamide has been used in the synthesis of N-heterocycles via sulfinimines . It’s also been used in the oxidation of cyclohexane at 25 °C using 2-(tert-butylsulfonyl)iodosylbenzene as an oxidant .科学研究应用
N-杂环的非对称合成
概述: 手性亚磺酰胺,包括叔丁基亚磺酰胺,在胺及其衍生物的立体选择性合成中充当有价值的手性辅助剂。其中,对映体纯的叔丁基亚磺酰胺在过去二十年中已成为黄金标准。
应用:- 通过亚磺酰胺合成非对称N-杂环:研究人员广泛使用叔丁基亚磺酰胺来介导N-杂环的非对称合成。该方法提供了获得结构多样的哌啶、吡咯烷、氮杂环丁烷及其稠合衍生物的途径。这些化合物通常作为天然产物和治疗相关分子的构建块 .
烯丙基化反应
概述: 烯丙基化反应在有机合成中至关重要,能够将烯丙基引入各种底物。
应用:- 手性N-叔丁基亚磺酰基酮亚胺的烯丙基化:最近的研究探索了手性N-叔丁基亚磺酰基酮亚胺的烯丙基化。尽管这些底物由于反应活性较低而研究较少,但已经开发出创新的方法来实现有效的烯丙基化反应。这些反应有助于合成有价值的化合物 .
作用机制
Target of Action
The primary target of 6-(Tert-butylsulfonyl)-4-chloroquinoline is the Receptor Interacting Protein Kinase 2 (RIPK2) . RIPK2 is a central component of the innate immune system and enables downstream signaling following activation of the pattern recognition receptors NOD1 and NOD2, leading to the production of inflammatory cytokines .
Mode of Action
6-(Tert-butylsulfonyl)-4-chloroquinoline, also known as PROTAC RIPK degrader-6, is a Cereblon-based PROTAC that targets RIP Kinase degradation . It works by linking a RIP2 kinase inhibitor via a linker to a cereblon binder . This interaction promotes the rapid and selective proteasome-mediated degradation of intracellular proteins through the recruitment of E3 ligase complexes to non-native protein substrates .
Biochemical Pathways
The compound affects the NOD1 and NOD2 mediated disease pathogenesis pathways . By inhibiting RIPK2, it disrupts the downstream signaling following activation of NOD1 and NOD2, thereby reducing the production of inflammatory cytokines .
Result of Action
The molecular and cellular effects of 6-(Tert-butylsulfonyl)-4-chloroquinoline’s action include the degradation of RIPK2 and the subsequent disruption of inflammatory cytokine production . This can help to control inflammation in diseases such as inflammatory bowel disease, asthma, cystic fibrosis, primary sclerosing cholangitis, and pancreatitis .
生化分析
Biochemical Properties
6-(Tert-butylsulfonyl)-4-chloroquinoline plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent and selective inhibitor of RIP2 kinase, a central component of the innate immune system . This compound interacts with various biomolecules, including enzymes and proteins, to modulate their activity. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their catalytic functions. For instance, 6-(Tert-butylsulfonyl)-4-chloroquinoline has been shown to inhibit the activity of RIP2 kinase, leading to a reduction in the production of inflammatory cytokines .
Cellular Effects
The effects of 6-(Tert-butylsulfonyl)-4-chloroquinoline on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, 6-(Tert-butylsulfonyl)-4-chloroquinoline has been shown to affect the NOD1 and NOD2 signaling pathways, which are crucial for the innate immune response . By inhibiting RIP2 kinase, this compound reduces the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to decreased production of pro-inflammatory cytokines .
Molecular Mechanism
The molecular mechanism of action of 6-(Tert-butylsulfonyl)-4-chloroquinoline involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. This compound binds to the active site of RIP2 kinase, inhibiting its activity and preventing the downstream signaling events that lead to inflammation . Additionally, 6-(Tert-butylsulfonyl)-4-chloroquinoline may interact with other proteins and enzymes involved in cellular signaling pathways, further modulating their activity and influencing cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Tert-butylsulfonyl)-4-chloroquinoline have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that 6-(Tert-butylsulfonyl)-4-chloroquinoline remains stable under specific conditions, allowing for prolonged inhibition of target enzymes . Degradation of the compound over time can lead to a reduction in its inhibitory effects, necessitating careful consideration of experimental conditions and time frames.
Dosage Effects in Animal Models
The effects of 6-(Tert-butylsulfonyl)-4-chloroquinoline vary with different dosages in animal models. At lower doses, this compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs. It is crucial to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the risk of toxicity.
Metabolic Pathways
6-(Tert-butylsulfonyl)-4-chloroquinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and metabolism. This compound may affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding the metabolic pathways of 6-(Tert-butylsulfonyl)-4-chloroquinoline is essential for predicting its pharmacokinetics and potential interactions with other compounds.
Transport and Distribution
The transport and distribution of 6-(Tert-butylsulfonyl)-4-chloroquinoline within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of 6-(Tert-butylsulfonyl)-4-chloroquinoline within cells can influence its activity and effectiveness in modulating cellular processes.
Subcellular Localization
The subcellular localization of 6-(Tert-butylsulfonyl)-4-chloroquinoline plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization of 6-(Tert-butylsulfonyl)-4-chloroquinoline can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
6-tert-butylsulfonyl-4-chloroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2S/c1-13(2,3)18(16,17)9-4-5-12-10(8-9)11(14)6-7-15-12/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVYVFIHUDHMRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
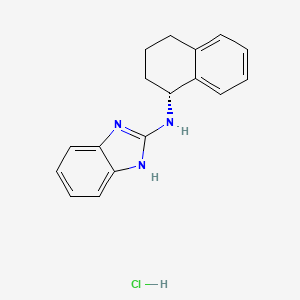


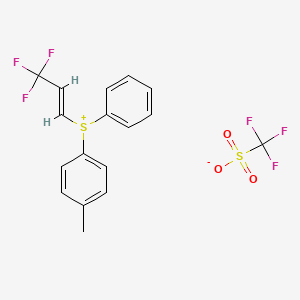

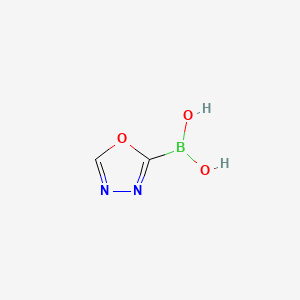

![2,2'-[Butane-1,4-diylbis(piperazine-1,4-diyl)]dipyrimidine](/img/structure/B580710.png)
![Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B580712.png)

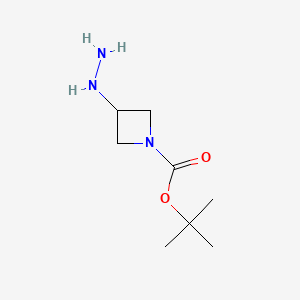
![6-Bromo-3,5-dimethylbenzo[d]isoxazole](/img/structure/B580719.png)

